
Umifenovir's Mechanism of Action Against
Influenza Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Umifenovir

Cat. No.: B144133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a well-established efficacy

against influenza A and B viruses. Its primary mechanism of action is the inhibition of viral entry

into the host cell by targeting the influenza virus hemagglutinin (HA) protein. Umifenovir binds

to a conserved pocket in the HA trimer, stabilizing its pre-fusion conformation. This stabilization

prevents the low pH-induced conformational changes necessary for the fusion of the viral

envelope with the endosomal membrane, effectively trapping the virus within the endosome

and preventing the release of the viral genome into the cytoplasm. In addition to its direct

antiviral effect, umifenovir exhibits immunomodulatory properties, including the induction of

interferon, which contributes to the host's antiviral response. This guide provides an in-depth

overview of umifenovir's mechanism of action, supported by quantitative data, detailed

experimental protocols, and visual representations of the key pathways involved.

Core Mechanism: Inhibition of Hemagglutinin-
Mediated Membrane Fusion
The antiviral activity of umifenovir against the influenza virus is primarily attributed to its ability

to block the virus's entry into the host cell. This is achieved by specifically targeting the viral

surface glycoprotein, hemagglutinin (HA).
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The influenza virus enters host cells via receptor-mediated endocytosis. The HA protein binds

to sialic acid receptors on the cell surface, triggering the engulfment of the virus into an

endosome. As the endosome matures, its internal pH drops, which induces a significant

conformational change in the HA protein. This change exposes the fusion peptide, a

hydrophobic region of HA, which then inserts into the endosomal membrane, leading to the

fusion of the viral and endosomal membranes and the subsequent release of the viral

ribonucleoproteins (vRNPs) into the cytoplasm.

Umifenovir intervenes in this critical process by binding to a conserved hydrophobic cavity

within the stem region of the HA trimer.[1] This binding acts as a "molecular glue," stabilizing

the pre-fusion conformation of HA.[1] By doing so, umifenovir prevents the acid-induced

conformational rearrangement of HA, thus inhibiting membrane fusion and trapping the virus

within the endosome.[2][3]
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Immunomodulatory Effects
Beyond its direct antiviral action, umifenovir has been shown to modulate the host's immune

response, which can contribute to its therapeutic efficacy. One of the key immunomodulatory

effects is the induction of interferons (IFNs), which are critical signaling proteins in the innate

immune response to viral infections.[4]

RNA viruses, such as influenza, are detected by host pattern recognition receptors (PRRs) like

RIG-I (retinoic acid-inducible gene I) and Toll-like receptors (TLRs). Upon recognition of viral

RNA, these receptors initiate a signaling cascade that leads to the activation of transcription

factors, primarily interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).

These transcription factors then translocate to the nucleus and induce the expression of type I

interferons (IFN-α/β). Secreted interferons bind to their receptors on infected and neighboring
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cells, triggering the JAK-STAT signaling pathway, which results in the expression of hundreds

of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an antiviral

state, inhibiting viral replication through various mechanisms. Umifenovir has been suggested

to enhance this natural antiviral response.[4][5]
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Quantitative Data
In Vitro Efficacy
The in vitro antiviral activity of umifenovir has been evaluated against a wide range of

influenza A and B virus strains. The 50% effective concentration (EC50) values, which

represent the concentration of the drug that inhibits viral replication by 50%, are summarized in

the table below. The 50% cytotoxic concentration (CC50) and the selectivity index (SI =

CC50/EC50) are also provided where available.
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Virus
Strain

Cell Line
Assay
Type

EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e(s)

Influenza A

A/Perth/26

5/2009

(H1N1)pd

m09

MDCK ELISA
8.4 ± 1.1 -

17.4 ± 5.4

Not

Reported

Not

Reported
[2]

A/Fukui/45/

2004

(H3N2)

MDCK ELISA
8.4 ± 1.1 -

17.4 ± 5.4

Not

Reported

Not

Reported
[2]

Clinical

Isolates

(2012-

2014)

MDCK ELISA
8.4 ± 1.1 -

17.4 ± 5.4

Not

Reported

Not

Reported
[2]

Influenza B

B/Perth/21

1/2001
MDCK ELISA

8.4 ± 1.1 -

17.4 ± 5.4

Not

Reported

Not

Reported
[2]

Other

Viruses (for

context)

HCoV-

OC43
Vero E6

Plaque

Assay
9.0 ± 0.4 97.5 ± 6.7 10.8 [1][6]

HCoV-

229E
Vero E6

Plaque

Assay
10.0 ± 0.5 97.5 ± 6.7 9.8 [1][6]

SARS-

CoV-2
Vero E6 Various

15.37 ± 3.6

- 28.0 ± 1.0
97.5 ± 6.7 ~3.5 - 6.3 [1][6]

Clinical Efficacy
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The clinical efficacy of umifenovir has been demonstrated in several studies, most notably the

ARBITR trial. Key findings from this multicenter, double-blind, randomized, placebo-controlled

study are presented below.

Efficacy
Endpoint

Umifenovir
Group

Placebo Group p-value Reference(s)

Time to

Symptom

Resolution

All symptoms

resolved within

60 hours

23.8% 4.2% < 0.05 [7][8][9]

Complete

recovery after 96

hours

54.1% 43.3% < 0.05 [10]

Complete

recovery after

108 hours

64.6% 55.1% < 0.05 [10]

Viral Shedding

Patients

shedding virus

on day 4

25% 53% < 0.05 [7][8][9]

Resistance Profile
The emergence of drug-resistant viral strains is a significant concern for antiviral therapies. For

umifenovir, resistance has been associated with mutations in the hemagglutinin (HA) protein,

the direct target of the drug. Specifically, single amino acid substitutions in the HA2 subunit can

confer resistance.[3] However, clinical studies have shown that a standard 5-day course of

umifenovir did not lead to the emergence of drug-resistant variants, and naturally occurring

resistance to umifenovir appears to be low.[6]

Experimental Protocols
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Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method to quantify the antiviral activity of a compound by measuring

the reduction in the number of viral plaques.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock of known titer

Umifenovir stock solution

Cell culture medium (e.g., DMEM) with supplements

TPCK-treated trypsin

Overlay medium (e.g., containing Avicel or agarose)

Fixing solution (e.g., 10% formaldehyde)

Staining solution (e.g., crystal violet)

Procedure:

Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

Prepare serial dilutions of umifenovir in infection medium.

Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with

each drug dilution for 1 hour at 37°C.

Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-drug

mixtures.

Allow the virus to adsorb for 1 hour at 37°C.

Remove the inoculum and overlay the cells with an overlay medium containing the

corresponding concentration of umifenovir.
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Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

Fix the cells with a fixing solution and then stain with a staining solution.

Count the number of plaques in each well and calculate the percentage of plaque reduction

compared to the virus control (no drug). The EC50 is determined from the dose-response

curve.
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Hemagglutinin-Mediated Fusion Inhibition Assay
This assay directly measures the ability of umifenovir to inhibit the fusion of viral and cellular

membranes.
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Materials:

Red blood cells (RBCs)

Influenza virus

Umifenovir

Fluorescent lipid dye (e.g., octadecylrhodamine B chloride, R18)

pH-adjusted buffers

Procedure:

Label purified influenza virus with a self-quenching concentration of a fluorescent lipid dye

(e.g., R18).

Adsorb the labeled virus to red blood cells (or other target cells) at 4°C.

Add serial dilutions of umifenovir to the virus-RBC complexes and incubate.

Trigger fusion by rapidly lowering the pH of the buffer.

Monitor the increase in fluorescence over time using a fluorometer. The dequenching of the

fluorescent dye, which occurs as it is diluted into the target cell membrane upon fusion, is a

measure of the rate and extent of fusion.

Calculate the percentage of fusion inhibition at each drug concentration compared to the

control (no drug).

Conclusion
Umifenovir's mechanism of action against influenza virus is well-defined and multifaceted. Its

primary role as a fusion inhibitor, by stabilizing the pre-fusion conformation of hemagglutinin,

provides a robust and direct antiviral effect. This is complemented by its immunomodulatory

properties that can enhance the host's innate immune response. The quantitative data from

both in vitro and clinical studies support its efficacy. The low incidence of resistance further

strengthens its position as a valuable therapeutic agent for the treatment and prophylaxis of
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influenza. This technical guide provides a comprehensive foundation for researchers and drug

development professionals working on influenza and other viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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